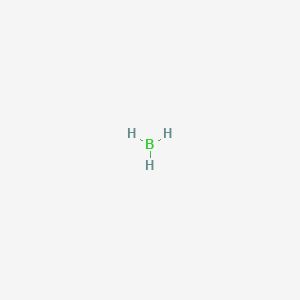

Borane

説明

特性

CAS番号 |

13283-31-3 |

|---|---|

分子式 |

BH3 |

分子量 |

13.84 g/mol |

IUPAC名 |

borane |

InChI |

InChI=1S/BH3/h1H3 |

InChIキー |

UORVGPXVDQYIDP-UHFFFAOYSA-N |

SMILES |

B |

正規SMILES |

B |

同義語 |

Boron trihydride |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the History of Borane Discovery and Synthesis

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the historical milestones, key scientific figures, and seminal synthetic methodologies that have shaped the field of borane chemistry. From their initial perplexing discovery to the elucidation of their unique bonding and their application in modern synthesis, this guide offers a technical overview for the scientific community.

The Dawn of this compound Chemistry: Alfred Stock's Pioneering Era (1912-1937)

The systematic study of boron hydrides, or boranes, was initiated by the German chemist Alfred Stock in the early 20th century.[1] Faced with compounds that were volatile, highly reactive, toxic, and spontaneously flammable in air, Stock developed groundbreaking experimental techniques, most notably the glass high-vacuum line, to handle these challenging substances.[1][2] This apparatus allowed for the manipulation of gaseous and volatile materials in the absence of air and grease, a critical innovation for the field.[3]

Stock's initial synthetic route involved the reaction of magnesium boride (Mg₃B₂) with acids like hydrochloric acid, which produced a mixture of boranes in low yields.[1] Through meticulous fractional distillation, he successfully isolated and characterized a series of boranes, including B₂H₆ (dithis compound), B₄H₁₀ (tetrathis compound), B₅H₉ (pentathis compound), B₆H₁₀ (hexathis compound), and B₁₀H₁₄ (decathis compound).[3][4] He named them "boranes" in analogy to the alkanes.[1] Stock's work laid the entire foundation for this compound chemistry, though the nature of their chemical bonding remained a profound mystery for decades.[4]

The American Chapter: Schlesinger, Brown, and the Advent of Borohydrides

Beginning in the 1930s, American chemists began to build upon Stock's work. A team led by Hermann I. Schlesinger and his student Herbert C. Brown at the University of Chicago made pivotal contributions, particularly during World War II when interest in boranes surged for potential applications, including as high-energy fuels.[1][2]

A significant breakthrough from Schlesinger's group was the development of the chemistry of anionic boron hydrides.[2] In 1940, Schlesinger and Brown reported the synthesis of the first alkali metal borohydride (B1222165), lithium borohydride (LiBH₄).[4] This was followed by the development of methods to produce sodium borohydride (NaBH₄), a nucleophilic and highly versatile reducing agent that has since become indispensable in organic synthesis for the reduction of aldehydes, ketones, and other functional groups.[4] This work effectively transformed boranes from laboratory curiosities into essential synthetic reagents.

Unraveling the Enigma: William Lipscomb and the Nature of this compound Bonding

The structures of boranes presented a major theoretical challenge. They are "electron-deficient," meaning they lack sufficient valence electrons to form conventional 2-center, 2-electron (2c-2e) covalent bonds between all adjacent atoms.[5][6] For decades, their stability was inexplicable using standard bonding theories.

In the 1950s, William N. Lipscomb, Jr., employed X-ray crystallography and quantum mechanical calculations to meticulously map the molecular structures of numerous boranes.[7][8] His work, for which he was awarded the Nobel Prize in Chemistry in 1976, revealed the novel bonding patterns that accommodate this electron deficiency.[7][9] Lipscomb's crucial insight was the concept of the 3-center, 2-electron (3c-2e) bond , where a single pair of electrons binds three atoms together.[7][10] He identified two primary types of these bonds in boranes:

-

B-H-B hydrogen bridges : Often called "banana bonds," where two boron atoms are bridged by a hydrogen atom.[6]

-

B-B-B bonds : Where three boron atoms, typically at the corners of a triangle, share a single electron pair.[11]

This theoretical framework finally explained the structures and stability of the polyhedral boron clusters.

Caption: A timeline of the pivotal discoveries in this compound chemistry.

Quantitative Data: Properties of Common Boranes

The physical properties of boranes vary with their molecular weight and structure. Generally, melting and boiling points increase with complexity.[1]

| Formula | Name | Classification | Melting Point (°C) | Boiling Point (°C) |

| B₂H₆ | Dithis compound(6) | - | -164.9 | -92.6 |

| B₄H₁₀ | Tetrathis compound(10) | arachno | -120 | 18 |

| B₅H₉ | Pentathis compound(9) | nido | -46.6 | 48 |

| B₅H₁₁ | Pentathis compound(11) | arachno | -123 | 63 |

| B₆H₁₀ | Hexathis compound(10) | nido | -62.3 | 108 |

| B₁₀H₁₄ | Decathis compound(14) | nido | 99.7 | 213 |

Data compiled from reference[12]. Classification is based on Wade's rules.

Experimental Protocols: Key Syntheses

Synthesis of Dithis compound(6), B₂H₆

Dithis compound (B8814927) is the simplest isolable this compound and a critical starting material for the synthesis of higher boranes and organothis compound reagents.[1]

Method 1: Laboratory Scale (Oxidation of Sodium Borohydride)

This method is convenient for small-scale laboratory preparations.[13][14][15]

-

Reaction: 2NaBH₄ + I₂ → B₂H₆ (g) + 2NaI + H₂ (g)

-

Apparatus: A two-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a cold trap (-196 °C, liquid nitrogen) for collecting the dithis compound.

-

Procedure:

-

A solution of sodium borohydride (NaBH₄) in a suitable ether solvent, such as diglyme (B29089) (bis(2-methoxyethyl) ether), is placed in the reaction flask.

-

A solution of iodine (I₂) in the same solvent is placed in the dropping funnel.

-

The NaBH₄ solution is stirred, and the iodine solution is added dropwise at room temperature.

-

A stream of dry, inert gas (e.g., nitrogen or argon) is passed through the apparatus to carry the gaseous dithis compound product into the cold trap, where it condenses as a white solid.

-

The reaction is typically run for 2-3 hours, after which the collected dithis compound can be carefully warmed to room temperature to be used as a gas.

-

Method 2: Industrial Scale (Reduction of Boron Trifluoride)

This method is commonly used for large-scale industrial production.[14][15]

-

Reaction: 2BF₃ + 6NaH → B₂H₆ (g) + 6NaF

-

Apparatus: A high-temperature reactor capable of handling slurries and gaseous products.

-

Procedure:

-

A slurry of sodium hydride (NaH) in an appropriate high-boiling solvent is prepared in the reactor.

-

Gaseous boron trifluoride (BF₃) is bubbled through the heated slurry (typically >180 °C).

-

The gaseous dithis compound produced is continuously removed from the reactor, purified, and compressed into cylinders for storage.

-

Caption: A workflow diagram for the laboratory synthesis of dithis compound.

Synthesis of Decathis compound(14), B₁₀H₁₄

Decathis compound (B607025) is a key air-stable this compound cluster that serves as a primary entry point into higher boranes and carboranes.[16]

Method 1: Classical Method (Pyrolysis of Dithis compound)

This was the original method developed by Alfred Stock.[16]

-

Reaction: 5B₂H₆ → B₁₀H₁₄ + 8H₂ (simplified)

-

Procedure: Dithis compound gas is passed through a heated tube (pyrolysis), typically at temperatures between 100-250 °C. This process yields a complex mixture of boranes from which decathis compound, a solid, can be separated from the more volatile products by fractional condensation. This method generally results in low yields and a complex mixture of products.

Method 2: Modern Method (Oxidation of [B₁₁H₁₄]⁻)

This contemporary route is safer, more efficient, and avoids the direct handling of large quantities of dithis compound.[16][17][18]

-

Step 1 (Formation of [B₁₁H₁₄]⁻): Sodium borohydride (NaBH₄) is reacted with boron trifluoride etherate (BF₃·O(C₂H₅)₂) in a high-boiling ether like diglyme. The mixture is heated (e.g., to 105 °C) to form the sodium salt of the tetradecahydroundecaborate(-1) ion, Na[B₁₁H₁₄], in situ.

-

Step 2 (Oxidation to B₁₀H₁₄): The resulting solution containing the [B₁₁H₁₄]⁻ ion is cooled and then oxidized. A variety of oxidizing agents with an electrode potential of at least +0.6 volts can be used, such as aqueous ferric chloride (FeCl₃) or sodium dichromate (Na₂Cr₂O₇).

-

Workup: The decathis compound product is then extracted from the reaction mixture into an organic solvent (e.g., benzene (B151609) or hexane), dried, and purified by filtration and crystallization or sublimation. This method provides significantly higher and more reliable yields of decathis compound.

Caption: A diagram showing the classification of this compound clusters.

References

- 1. This compound | Description, Structure, & Facts | Britannica [britannica.com]

- 2. Boranes - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.com [encyclopedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grademiners.com [grademiners.com]

- 6. This compound: Structure, Formula, Reactions & Uses Explained [vedantu.com]

- 7. William Nunn Lipscomb, Jr. | Nobel Prize, Quantum Chemistry, Biophysicist | Britannica [britannica.com]

- 8. nobelprize.org [nobelprize.org]

- 9. nobelprize.org [nobelprize.org]

- 10. William Lipscomb - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homes.nano.aau.dk [homes.nano.aau.dk]

- 13. Dithis compound: Structure, Properties, Preparation & Uses [allen.in]

- 14. quora.com [quora.com]

- 15. Dithis compound - Wikipedia [en.wikipedia.org]

- 16. Decathis compound: From Alfred Stock and Rocket Fuel Projects to Nowadays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US4115521A - Process for the synthesis of decathis compound(14) - Google Patents [patents.google.com]

- 18. CA1040386A - Process for the synthesis of decathis compound(14) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Theoretical Models of Borane Reactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boron, a unique electron-deficient element, forms a vast array of compounds known as boranes. The reactivity of these molecules is governed by the empty p-orbital on the boron atom, which makes them potent Lewis acids and versatile reagents in organic synthesis and materials science.[1][2] The incorporation of boron into drug candidates has seen a significant increase, with five FDA-approved boron-containing drugs to date, highlighting the importance of understanding their chemical behavior.[3] Boronic acid derivatives, for example, can form reversible covalent bonds with nucleophilic amino acid residues, a key interaction in drug design.[4] This guide delves into the core theoretical models that describe borane reactivity—Lewis acid-base adduct formation, hydroboration, and σ-bond metathesis—supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Lewis Acid-Base Adduct Formation

The most fundamental aspect of this compound reactivity is its Lewis acidity. The vacant p-orbital on the sp²-hybridized boron atom readily accepts electron pairs from Lewis bases (e.g., amines, phosphines, ethers), forming a stable, tetrahedrally coordinated sp³-hybridized adduct.[1][5] This interaction is the initial step in many this compound-mediated reactions and is crucial for stabilizing highly reactive this compound species, such as in the widely used BH₃·THF or amine-borane complexes.[6][7]

Mechanistic Pathway

The formation of a Lewis acid-base adduct is typically a rapid and reversible equilibrium. The strength of the resulting dative N-B or O-B bond is influenced by the electronic and steric properties of both the this compound (the Lewis acid) and the coordinating ligand (the Lewis base).[6][8] Computational studies have been instrumental in predicting the thermodynamic stability of these adducts.[9]

Quantitative Data on Lewis Acidity and Adduct Stability

The strength of Lewis acids can be quantified using various experimental and computational methods. The Gutmann-Beckett method and computational Fluoride/Hydride Ion Affinity (FIA/HIA) are common approaches.[10] The stability of the formed adduct is often expressed as the Gibbs free energy of formation (ΔG) or an affinity constant (KA).

| This compound Lewis Acid | Lewis Base | ΔG (kcal/mol) | Affinity Constant (KA) | Method | Reference |

| BH₃ | THF | -16.6 | - | Computational | [9] |

| B[OTeF₃(C₆F₅)₂]₃ | Pyridine | - | (1.23 ± 0.16) x 10⁴ | ITC | [11] |

| B(OTeF₅)₃ | Pyridine | - | (1.69 ± 0.13) x 10⁵ | ITC | [11] |

| Tris(ortho-carboranyl)this compound | - | FIA: 452.68 kJ/mol | - | Computational | [10] |

| 9-phenyl-9-borafluorene | - | FIA: 366.27 kJ/mol | - | Computational | [10] |

Table 1: Thermodynamic Data for Lewis Adduct Formation.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of interactions in solution. The following provides a generalized protocol for assessing the affinity of a this compound Lewis acid with a Lewis base.[11]

-

Preparation: Prepare solutions of the this compound (e.g., 1-2 mM) and the Lewis base (e.g., 15-20 mM) in a dry, aprotic solvent (e.g., o-difluorobenzene or dichloromethane) under an inert atmosphere.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 30°C).

-

Loading: Load the this compound solution into the sample cell and the Lewis base solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the Lewis base into the sample cell while stirring.

-

Data Acquisition: Measure the heat change associated with each injection. The instrument records a series of heat spikes corresponding to the binding events.

-

Data Analysis: Integrate the heat spikes and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the affinity constant (KA) and enthalpy of reaction (ΔH).

Hydroboration

First reported by Herbert C. Brown, the hydroboration-oxidation reaction is a cornerstone of organic synthesis that converts alkenes and alkynes into alcohols and carbonyl compounds, respectively.[12][13] The reaction is characterized by its high regioselectivity (anti-Markovnikov addition) and stereospecificity (syn-addition).[13][14]

Mechanistic Pathway

The hydroboration of an alkene is a concerted, two-step process.[7]

-

Hydroboration Step: this compound (BH₃), often stabilized as a THF adduct, adds across the C=C double bond. This occurs via a four-membered cyclic transition state where the π-bond of the alkene attacks the electrophilic boron atom, and a hydride (H⁻) is transferred from the boron to the adjacent carbon.[14][15] The boron atom adds to the less substituted carbon due to both steric and electronic effects. This step repeats until all B-H bonds have reacted, forming a trialkylthis compound.[13]

-

Oxidation Step: The resulting trialkylthis compound is then oxidized, typically with hydrogen peroxide (H₂O₂) in a basic solution. This process replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry.[7][14]

Quantitative Data on Amine-Borane Reactivity

The reactivity of this compound complexes in hydroboration is inversely related to the strength of the coordinating Lewis base bond; weaker bonds lead to higher reactivity.[16] This can be evaluated by measuring the time required for hydrolysis, which releases hydrogen gas.

| Amine-Borane (AB) Complex | Description | Hydrolysis Time (min) | Reactivity Ranking | Reference |

| Aniline-Borane (AAB) | Aromatic Amine | < 5 | Most Reactive | [6] |

| N,N-Dimethylaniline-Borane (DMAB) | Aromatic Amine | ~30 | Intermediate | [6] |

| Triethylamine-Borane (TAB) | Aliphatic Amine | > 120 | Least Reactive (Stable) | [6] |

Table 2: Comparative Reactivity of Amine-Borane Complexes.

Experimental Protocol: Hydroboration-Oxidation of 1-Decene (B1663960)

This protocol describes a general procedure for the hydroboration of an alkene using an amine-borane complex, followed by oxidation.[6]

-

Hydroboration:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-decene (e.g., 3 mmol) in a dry solvent like THF.

-

Add a stock solution of the amine-borane reagent (e.g., 1 mmol of AAB in THF) to the alkene solution.

-

The reaction can be performed at room temperature or accelerated using microwave or ultrasound irradiation.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Oxidation:

-

Once the hydroboration is complete, cool the reaction mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 3M NaOH).

-

Carefully add hydrogen peroxide (e.g., 30% H₂O₂) dropwise, ensuring the temperature remains below 40-50°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by GC).

-

-

Workup and Purification:

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product (1-decanol) by column chromatography or distillation.

-

σ-Bond Metathesis

σ-bond metathesis is a concerted chemical reaction where a sigma bond in a reactant is exchanged for a new sigma bond in the product, typically involving a metal complex.[17] In the context of this compound chemistry, this pathway is crucial for C-H bond activation and functionalization, such as alkane borylation.[18] Theoretical studies show that this reaction is often initiated by the metathesis between a metal-hydride catalyst and an amine to release hydrogen, followed by interaction with the this compound.

Mechanistic Pathway

The reaction proceeds through a cyclic transition state without a change in the formal oxidation state of the metal center. In boron-assisted, metal-mediated σ-bond metathesis, the "unoccupied" p-orbital of the boron ligand plays a critical role by accepting electron density from the metal, thereby lowering the energy of the transition state.[18] The mechanism can be described as a three-center, four-electron process.[17]

Quantitative Data on Reaction Energetics

The feasibility of σ-bond metathesis is highly dependent on the bond dissociation energies (BDEs) of the bonds being broken and formed, as well as the activation energy of the transition state. Computational studies, particularly Density Functional Theory (DFT), are essential for elucidating these energy landscapes.[1]

| Reaction System | Rate-Determining Step | Apparent Activation Free Energy (kcal/mol) | Computational Method | Reference | | :--- | :--- | :--- | :--- | | MgH₂-catalyzed amine-borane dehydrocoupling | Dehydrogenation | - | DFT | | | CaH₂-catalyzed amine-borane dehydrocoupling | Hydride Transfer | - | DFT | | | SrH₂-catalyzed amine-borane dehydrocoupling | Hydride Transfer | - | DFT | | | BR₃ + Corey's Ylide | 1,2-migration | 21.1 | DFT |[1] | | AlR₃ + Corey's Ylide | 1,2-migration | 36.9 | DFT |[1] | | GaR₃ + Corey's Ylide | 1,2-migration | 38.3 | DFT |[1] |

Table 3: Activation Energies for this compound-Related Reactions.

| Bond Type | First Sequential BDE (kcal/mol) | Method | Reference |

| H₂B-H | 108.8 | G-2 Theory | [19] |

| H₂B-CH₃ | 102.3 | G-2 Theory | [19] |

| H₂B-F | 165.7 | G-2 Theory | [19] |

| (CH₃)₂B-H | 106.3 | G-2 Theory | [19] |

| (CH₃)₂B-CH₃ | 96.6 | G-2 Theory | [19] |

Table 4: Calculated Sequential Bond Dissociation Energies (BDEs) for Boranes.

Experimental Protocol: Computational Investigation of a Reaction Mechanism

Theoretical models are validated through computational chemistry. The following outlines a general workflow for studying a reaction mechanism, such as σ-bond metathesis, using DFT.[20]

-

Software and Method Selection: Choose appropriate quantum chemistry software (e.g., Gaussian, ORCA) and a suitable theoretical method. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) or 6-311++G** is common for these systems.[20][21]

-

Geometry Optimization: Build the molecular structures of reactants, intermediates, transition states, and products. Perform geometry optimizations to find the lowest energy conformation for each species on the potential energy surface.

-

Frequency Calculations: Perform frequency calculations on all optimized structures. For minima (reactants, intermediates, products), all vibrational frequencies should be real. For a transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Transition State Searching: Employ methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector following to locate transition state structures connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state structure to confirm that it correctly connects the desired reactant and product minima.

-

Energy Calculations: Compute the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the free energies (ΔG) of all species. This allows for the construction of a complete reaction energy profile, identifying the rate-determining step and overall thermodynamics.[15]

-

Solvation Modeling: If the reaction occurs in solution, apply an implicit solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), to account for solvent effects.[20]

Conclusion

The reactivity of boranes is diverse and theoretically rich, primarily driven by the electron-deficient nature of the boron center. The models of Lewis acid-base adduct formation, hydroboration, and σ-bond metathesis provide a robust framework for understanding and predicting the behavior of these compounds. For researchers in synthetic chemistry and drug development, a firm grasp of these principles is essential for designing novel reagents, catalysts, and therapeutic agents that leverage the unique chemical properties of boron.[3][22] Continued advances in computational chemistry will undoubtedly provide deeper insights, enabling the rational design of next-generation boron-based technologies.[20][23]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. byjus.com [byjus.com]

- 13. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. The hydroboration-oxidation mechanism: An updated look. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Experimental and computational evidence for a boron-assisted, sigma-bond metathesis pathway for alkane borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Borane Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the characterization of borane compounds. Boranes, with their unique three-center-two-electron bonds and diverse cluster structures, present a fascinating area of study with significant applications in drug development, materials science, and catalysis. Understanding their structural and electronic properties through spectroscopic analysis is paramount for their effective utilization. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Boron Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound compounds in solution. Boron has two NMR-active nuclei, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance). Due to its higher natural abundance, greater sensitivity, and smaller quadrupole moment, ¹¹B NMR is the preferred method for studying this compound compounds.[1]

¹¹B NMR Spectroscopy

The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. The chemical shift range for boron compounds is extensive, spanning from approximately +100 to -120 ppm.[2] This wide dispersion allows for the resolution of signals from boron atoms in different chemical environments within a molecule.

Key Features of ¹¹B NMR Spectra:

-

Chemical Shifts (δ): The position of a resonance in the ¹¹B NMR spectrum provides information about the electronic environment of the boron nucleus. Tricoordinate boranes generally resonate at lower field (more positive ppm values) compared to tetracoordinate boranes, which appear at higher field (more negative ppm values).[3] The addition of a ligand or coordinating solvent to a tricoordinate this compound results in an upfield shift.[3]

-

Coupling Constants (J): Spin-spin coupling between boron and other nuclei, most commonly ¹H, provides valuable structural information. The multiplicity of a boron signal in a proton-coupled ¹¹B NMR spectrum indicates the number of directly attached hydrogen atoms (n+1 rule for I=1/2 nuclei like ¹H).[3] One-bond ¹¹B-¹H coupling constants typically range from 40 to 160 Hz in polyhedral boranes.[2]

-

Linewidths: Both ¹¹B and ¹⁰B are quadrupolar nuclei, which often leads to broad NMR signals due to efficient quadrupolar relaxation.[2] However, in highly symmetric environments, such as in the [BH₄]⁻ anion, the electric field gradient at the nucleus is small, resulting in sharper lines.[3]

Table 1: Representative ¹¹B NMR Chemical Shifts for Various this compound Compounds

| Compound Class | Example | ¹¹B Chemical Shift (δ, ppm) | Reference Compound |

| Trivalent Boranes | B(CH₃)₃ | +86.0 | BF₃·OEt₂ |

| This compound Adducts | BH₃·THF | -0.1 | BF₃·OEt₂ |

| Borohydrides | NaBH₄ | -41.0 | BF₃·OEt₂ |

| closo-Boranes | [B₁₂H₁₂]²⁻ | -14.5 | BF₃·OEt₂ |

| nido-Boranes | B₅H₉ | +12.5 (apical), -10.5 (basal) | BF₃·OEt₂ |

| Carboranes | o-C₂B₁₀H₁₂ | -2.3, -6.0, -9.6, -11.0 | BF₃·OEt₂ |

Note: Chemical shifts can be influenced by solvent and concentration.

Experimental Protocol: ¹¹B NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹¹B frequency.

-

Quartz NMR tubes are recommended to avoid the broad background signal from borosilicate glass tubes.[1][4]

Sample Preparation:

-

Dissolve the this compound compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN). The choice of solvent is critical as coordinating solvents can form adducts with the this compound, significantly altering the chemical shift.[3]

-

The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable time.

Data Acquisition:

-

Tune and match the probe to the ¹¹B frequency.

-

Acquire a standard one-pulse ¹¹B NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the spectrum and improve the signal-to-noise ratio.

-

For structural elucidation, a proton-coupled spectrum should also be acquired to observe ¹¹B-¹H coupling.

-

The spectral width should be set to encompass the entire expected range of ¹¹B chemical shifts.

-

A relaxation delay of 1-5 seconds is typically sufficient due to the relatively short T₁ values of ¹¹B.

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to obtain the frequency-domain spectrum.

-

Phase the spectrum carefully.

-

Reference the spectrum using an external standard, typically BF₃·OEt₂ (δ = 0.0 ppm).

-

Integrate the signals to determine the relative ratios of different boron environments.

-

If a broad background signal from the NMR tube is present, it can be reduced during processing by left-shifting the FID and applying linear prediction.[4]

Advanced NMR Techniques

For complex this compound clusters, two-dimensional (2D) NMR experiments are invaluable for complete structural assignment.

-

¹¹B-¹¹B COSY (Correlation Spectroscopy): This experiment identifies boron atoms that are scalar coupled to each other, providing information about the connectivity within the boron cluster.

-

¹H-¹¹B HETCOR (Heteronuclear Correlation): This experiment correlates proton and boron signals, allowing for the assignment of protons to their directly attached boron atoms.[2]

Infrared (IR) Spectroscopy: Vibrational Signatures of this compound Bonds

Infrared spectroscopy is a powerful technique for identifying functional groups and probing the bonding in this compound compounds. The vibrational frequencies of B-H, B-B, B-O, B-N, and other bonds provide a characteristic fingerprint of the molecule.

Key Vibrational Modes in this compound Compounds:

-

B-H Stretching: Terminal B-H bonds typically exhibit sharp, intense absorption bands in the region of 2400-2600 cm⁻¹. Bridging B-H-B bonds absorb at lower frequencies, generally between 1600 and 2100 cm⁻¹.

-

B-B Stretching: These vibrations are often weak in the IR spectrum and are more readily observed in the Raman spectrum. They typically appear in the 700-1200 cm⁻¹ region.

-

Boron Cluster Vibrations: Polyhedral boranes and carboranes exhibit complex vibrational spectra with numerous bands corresponding to the cage vibrations.

Table 2: Characteristic IR Absorption Frequencies for this compound Moieties

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Terminal B-H Stretch | 2400 - 2600 | Strong, Sharp |

| Bridging B-H-B Stretch | 1600 - 2100 | Medium to Strong, Broad |

| B-O Stretch | 1300 - 1450 | Strong |

| B-N Stretch | 1300 - 1500 | Strong |

| B-Cl Stretch | 900 - 1000 | Strong |

Data compiled from various sources, including[5][6].

Experimental Protocol: Infrared Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

Appropriate sampling accessory (e.g., KBr pellet press, gas cell, or ATR).

Sample Preparation:

-

Solids: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Gases: The sample can be introduced into a gas cell with IR-transparent windows.

-

Air-sensitive samples: All manipulations must be performed in an inert atmosphere (e.g., in a glovebox).

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Co-adding multiple scans improves the signal-to-noise ratio.

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the sample.

-

Identify and assign the characteristic absorption bands based on their position, intensity, and shape.

-

Comparison with spectral databases or literature data for known compounds can aid in the identification.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound compounds. The isotopic pattern of boron (¹¹B and ¹⁰B) results in a characteristic cluster of peaks for boron-containing ions, which is a powerful diagnostic tool.

Key Features of Mass Spectra of this compound Compounds:

-

Isotopic Pattern: The presence of two boron isotopes leads to a distinctive isotopic pattern for any boron-containing fragment. The relative intensities of the isotopic peaks can be used to determine the number of boron atoms in the ion.

-

Fragmentation: Boranes and carboranes exhibit characteristic fragmentation patterns under electron impact (EI) or other ionization methods.[7] Boranes tend to fragment more extensively than the more stable closo-carboranes.[7] Common fragmentation pathways involve the loss of hydrogen atoms or larger neutral fragments.

-

Soft Ionization Techniques: For fragile this compound compounds, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and observe the molecular ion.[8][9] ESI-MS is particularly useful for analyzing this compound salts.[8]

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer with a suitable ion source (e.g., EI, ESI, MALDI) and mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

-

EI-MS: The sample is typically introduced via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.

-

ESI-MS: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) and infused into the ion source.[8]

-

MALDI-MS: The sample is co-crystallized with a suitable matrix on a target plate.

Data Acquisition:

-

The instrument is calibrated using a known standard.

-

The sample is introduced into the ion source and ionized.

-

The ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the isotopic pattern of the molecular ion and fragment ions to determine the number of boron atoms.

-

Analyze the fragmentation pattern to gain structural information.

-

High-resolution mass spectrometry can be used to determine the exact elemental composition of the ions.

Workflow for Spectroscopic Analysis of this compound Compounds

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel this compound compound.

Caption: Workflow for the spectroscopic characterization of this compound compounds.

Conclusion

The spectroscopic analysis of this compound compounds is a multifaceted endeavor that relies on the synergistic application of NMR, IR, and Mass Spectrometry. ¹¹B NMR provides unparalleled insight into the core structure and connectivity of the boron framework. IR spectroscopy offers a rapid method for identifying key functional groups and bonding modes. Mass spectrometry is indispensable for determining molecular weight and confirming the elemental composition through the characteristic boron isotopic pattern. By employing the detailed protocols and data interpretation strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize novel this compound compounds, paving the way for their application in various scientific disciplines.

References

- 1. Boron NMR [chem.ch.huji.ac.il]

- 2. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. NMR Protocols [nmr.chem.ucsb.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ELECTROSPRAY MASS SPECTROMETRY OF this compound SALTS: MAXIMUM R... [degruyterbrill.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel Borane Clusters for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of novel borane clusters, with a focus on their application in drug development. This compound clusters, polyhedral structures composed of boron and hydrogen atoms, offer unique chemical and physical properties that make them promising candidates for therapeutic agents, particularly in Boron Neutron Capture Therapy (BNCT).[1] Their three-dimensional, cage-like structures and the potential for extensive functionalization allow for the design of highly targeted and effective drugs.[2][3]

Fundamental Principles of this compound Cluster Chemistry

This compound clusters are electron-deficient molecules characterized by multicenter bonding, where three or more atoms share only two electrons.[4][5] This bonding arrangement results in highly stable, polyhedral geometries. The structures of these clusters can be predicted using the Wade-Mingos rules, which relate the number of skeletal electron pairs to the overall shape of the cluster.[4][6]

The primary structural classifications of this compound clusters are:

-

Closo-clusters: These have a complete, closed polyhedral structure.

-

Nido-clusters: These are "nest-like" and are missing one vertex from a closo-structure.

-

Arachno-clusters: These are "web-like" and are missing two vertices from a closo-structure.[7]

The unique properties of this compound clusters that are advantageous for drug design include their high stability, hydrophobicity, and the ability to be functionalized at specific vertices, allowing for the attachment of targeting moieties.[2][3] Carboranes, which are this compound clusters that incorporate one or more carbon atoms into the polyhedral framework, are a particularly important class of compounds in medicinal chemistry.[2][8]

Caption: Logical relationship between closo, nido, and arachno this compound clusters.

Synthesis of Novel this compound Clusters

The synthesis of novel this compound clusters can be broadly categorized into three main approaches: pyrolysis, cluster expansion, and functionalization of existing clusters.

Pyrolysis: This method involves the thermal decomposition of smaller boranes, such as dithis compound (B8814927) (B₂H₆), to form larger clusters.[6] For example, decathis compound(14) (B₁₀H₁₄), a key starting material for many other this compound clusters, is synthesized through the pyrolysis of dithis compound.[9]

Cluster Expansion: This technique involves reacting an existing this compound cluster with a source of boron atoms, such as BH₃, to create a larger cluster.[4]

Functionalization: This is a powerful strategy for creating novel this compound clusters with desired properties for drug delivery. This can involve the substitution of hydrogen atoms on the cluster with a variety of functional groups or the fusion of the cluster with heterocyclic molecules.[10][11] Transition metal-catalyzed B-H activation has emerged as a key method for the selective functionalization of this compound clusters.[11][12]

Experimental Protocol: Synthesis of Decathis compound(14) (B₁₀H₁₄) by Pyrolysis of Dithis compound (B₂H₆)

This protocol is a generalized procedure based on established methods.[6]

Apparatus:

-

A pyrolysis apparatus consisting of a heated tube reactor.

-

A series of cold traps.

-

A vacuum line.

Procedure:

-

Dithis compound (B₂H₆) gas is passed through the heated tube reactor at a controlled temperature and pressure.

-

The pyrolysis of dithis compound leads to the formation of a mixture of this compound clusters.

-

The product mixture is passed through a series of cold traps to separate the different this compound clusters based on their volatility.

-

Decathis compound(14) is collected as a solid in one of the traps.

-

The crude decathis compound(14) is then purified by sublimation.

Characterization of Novel this compound Clusters

A combination of spectroscopic, crystallographic, and computational techniques is used to characterize novel this compound clusters.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is the most important technique for characterizing this compound clusters.[13] The chemical shifts and coupling patterns in the ¹¹B NMR spectrum provide information about the number of unique boron environments in the cluster, the connectivity of the boron atoms, and the presence of terminal and bridging hydrogen atoms.[14][15] The ¹¹B nucleus has a spin of 3/2, which can lead to complex spectra, but two-dimensional techniques like ¹¹B-¹¹B COSY can be used to elucidate the cluster structure.[13][16]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound clusters.[4][17][18] It provides precise information about bond lengths, bond angles, and the overall geometry of the cluster. This data is crucial for understanding the bonding and reactivity of the cluster.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the this compound cluster and to gain insights into its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of anionic this compound clusters.[19]

Computational Chemistry

Computational methods, particularly density functional theory (DFT), are used to predict the structures, stabilities, and spectroscopic properties of this compound clusters.[20][21] These calculations can be used to complement experimental data and to guide the design of new synthetic targets.[22][23]

Caption: A typical workflow for the synthesis and characterization of novel this compound clusters.

Application in Drug Development: Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that involves the selective accumulation of a non-toxic boron-10 (B1234237) (¹⁰B) containing agent in tumor cells, followed by irradiation with a beam of low-energy neutrons.[24][25] The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus.[1] These particles have a short path length in tissue, which confines the damage to the tumor cells that have taken up the boron agent, sparing the surrounding healthy tissue.[25]

The success of BNCT depends on the development of boron delivery agents that can selectively target tumor cells and deliver a sufficient concentration of ¹⁰B.[1][25] this compound clusters, with their high boron content and chemical stability, are ideal candidates for the development of next-generation BNCT agents.[1][3] Carboranes have been extensively investigated for this purpose and have been incorporated into a variety of biomolecules, including amino acids, nucleosides, and peptides, to enhance their tumor-targeting ability.[2][26]

Caption: The signaling pathway of Boron Neutron Capture Therapy (BNCT).

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound clusters.

Table 1: ¹¹B NMR Chemical Shifts of Selected this compound Clusters

| Compound | Cluster Type | ¹¹B Chemical Shift (ppm) | Reference |

| B₂H₆ | - | +16.6 | [15] |

| B₅H₉ | nido | -12.5 (apical), -51.5 (basal) | [15] |

| B₁₀H₁₄ | nido | +11.3, -0.3, -2.1, -36.0 | [15] |

| [B₁₀H₁₀]²⁻ | closo | +0.6, -28.7 | [14] |

| [B₁₂H₁₂]²⁻ | closo | -15.5 | [14] |

| 1,2-C₂B₁₀H₁₂ | closo | -2.3, -5.9, -9.6, -11.2 | [13] |

Table 2: Representative B-B and B-H Bond Lengths from X-ray Crystallography

| Compound | Bond Type | Bond Length (Å) | Reference |

| B₂H₆ | B-B | 1.77 | [4] |

| B-H (terminal) | 1.19 | [4] | |

| B-H (bridging) | 1.33 | [4] | |

| B₁₀H₁₄ | B-B | 1.76 - 2.01 | [17] |

| B-H (terminal) | 1.10 - 1.13 | [17] | |

| [B₁₂H₁₂]²⁻ | B-B | ~1.78 | [27] |

Table 3: Synthetic Yields for Selected this compound Cluster Syntheses

| Product | Starting Material | Synthetic Method | Yield (%) | Reference |

| B₁₀H₁₄ | B₂H₆ | Pyrolysis | Variable | [6] |

| [B₁₀Cl₁₀]²⁻ | [B₁₀H₁₀]²⁻ | Halogenation | High | [10] |

| [B₁₂Cl₁₂]²⁻ | [B₁₂H₁₂]²⁻ | Halogenation | High | [10] |

| Carthis compound-fused heterocycles | o-Carthis compound derivatives | Transition metal-catalyzed B-H activation | Moderate to good | [11] |

References

- 1. State-of-the-art boron clusters for boron neutron-capture therapy [thno.org]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron hydride clusters - Wikipedia [en.wikipedia.org]

- 5. Towards the Application of Purely Inorganic Icosahedral Boron Clusters in Emerging Nanomedicine [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Boranes and this compound Clusters | Borates Today [borates.today]

- 8. Challenges and Opportunities for the Application of Boron Clusters in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Polyhedral this compound Cluster Fused Heterocycles via Transition Metal Catalyzed B-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Polyhedral this compound Cluster Fused Heterocycles via Transition Metal Catalyzed B-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Boron Crystallography - 911Metallurgist [911metallurgist.com]

- 19. ELECTROSPRAY MASS SPECTROMETRY OF this compound SALTS: MAXIMUM R... [degruyterbrill.com]

- 20. researchgate.net [researchgate.net]

- 21. Computational Studies On Macropolyhedral Boranes And Metallaboranes [etd.iisc.ac.in]

- 22. Benchmark Data Sets of Boron Cluster Dihydrogen Bonding for the Validation of Approximate Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 24. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis and Applications of Perfunctionalized Boron Clusters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Three-Center Two-Electron Bond in Diborane

Abstract: This document provides a comprehensive examination of the three-center two-electron (3c-2e) bond, a cornerstone of chemical bonding theory, through the exemplary molecule, diborane (B8814927) (B₂H₆). It addresses the electron-deficient nature of dithis compound, which defies classical Lewis structures, and elucidates the formation and characteristics of its unique B-H-B bridging bonds. This guide synthesizes structural data, details the seminal experimental protocols that confirmed its structure, and provides visualizations to clarify the complex orbital interactions and logical pathways of its scientific discovery. This work is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this fundamental bonding principle.

Introduction: The Bonding Conundrum of Dithis compound

Dithis compound (B₂H₆) presents a classic problem in chemical bonding. With 12 valence electrons (3 from each boron and 1 from each hydrogen), the molecule cannot be described by a conventional ethane-like structure using two-center two-electron (2c-2e) bonds, as this would require 14 valence electrons to satisfy the octet rule for both boron atoms.[1][2][3] This "electron deficiency" led to significant theoretical and experimental investigation. The now-accepted structure, first proposed by H. Christopher Longuet-Higgins, involves a unique bonding paradigm: the three-center two-electron (3c-2e) bond.[4]

The structure of dithis compound features two boron atoms bridged by two hydrogen atoms, with two terminal hydrogen atoms attached to each boron.[4] The four terminal B-H bonds are conventional 2c-2e covalent bonds. The stability of the central B₂H₂ ring is achieved through two 3c-2e bonds, where a single pair of electrons binds three atoms (two boron and one hydrogen).[4][5] These are often referred to as "banana bonds" due to their curved shape.[1][4]

Molecular Orbital Theory and the 3c-2e Bond

A molecular orbital (MO) approach provides a robust explanation for the bonding in dithis compound. Each boron atom is considered to be approximately sp³ hybridized.[1][6]

-

Terminal Bonds: Two of the four sp³ hybrid orbitals on each boron atom overlap with the 1s orbitals of two terminal hydrogen atoms to form four standard B-H sigma bonds. These four bonds account for eight of the available valence electrons.[1][6]

-

Bridging Bonds: This leaves each boron atom with two remaining sp³ hybrid orbitals and one remaining valence electron.[1][4] For each bridge, one sp³ hybrid orbital from each of the two boron atoms combines with the 1s orbital of a bridging hydrogen atom.[1] This combination of three atomic orbitals generates three molecular orbitals: one bonding (ψ_b), one non-bonding (ψ_n), and one anti-bonding (ψ_a).[1][5][7]

The remaining four valence electrons (two from the borons and two from the bridging hydrogens) fill the two bonding molecular orbitals of the two B-H-B bridges.[6] The two electrons in each bonding MO are delocalized over the three atoms, creating a stable 3c-2e bond that holds the bridge together.[5][7]

Quantitative Structural Data

The unique bonding in dithis compound results in distinct differences between the terminal and bridging B-H bonds. These differences have been confirmed by various experimental techniques, primarily gas-phase electron diffraction and spectroscopy. The key structural parameters are summarized below.

| Parameter | Value (Å or °) | Experimental Method |

| B-H Terminal Bond Length | 1.19 Å / 1.200 Å | Electron Diffraction |

| B-H Bridging Bond Length | 1.33 Å / 1.317 Å | Electron Diffraction |

| B-B Bond Distance | 1.760 Å | Electron Diffraction |

| H(terminal)-B-H(terminal) Angle | ~120° | Spectroscopy/Diffraction |

| H(bridging)-B-H(bridging) Angle | 96.155° | Electron Diffraction |

| B-H(bridging)-B Angle | 83.845° | Electron Diffraction |

Table 1: Experimentally determined molecular geometry of Dithis compound (B₂H₆). Data sourced from multiple electron diffraction studies.[4][8][9]

The bridging B-H bonds are significantly longer and weaker than the terminal B-H bonds, which is a direct consequence of two electrons being shared across three centers.[4][5]

Experimental Protocols for Structure Elucidation

The determination of dithis compound's bridged structure was a landmark achievement in structural chemistry, relying on the convergence of evidence from multiple experimental techniques.

Gas-Phase Electron Diffraction (GED)

This technique was crucial in providing the definitive bond lengths and angles for dithis compound.[10][11]

Methodology:

-

Sample Introduction: A gaseous beam of dithis compound molecules is effused from a fine nozzle into a high-vacuum chamber (typically 10⁻⁷ mbar).[12]

-

Electron Beam Interaction: A high-energy, monochromatic beam of electrons (accelerated by several thousand volts) is directed perpendicularly through the gas stream.[12] The electrons are scattered by the electrostatic potential of the atoms in the dithis compound molecules.[12]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or other electronic detector).[12] The random orientation of the gas molecules results in a one-dimensional radial distribution of intensity.[12]

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. After correcting for background scattering, the molecular scattering intensity component is isolated. This component contains the structural information. A Fourier transform of the molecular scattering data yields a radial distribution function (RDF), which shows peaks corresponding to the various internuclear distances within the molecule (B-H_terminal, B-H_bridge, B-B, and non-bonded distances). By fitting this RDF to a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.[12]

Infrared (IR) Spectroscopy

IR spectroscopy provided the earliest compelling evidence against an ethane-like structure and supported the bridge model.[4] The vibrational modes of a molecule are determined by its symmetry and bond strengths.

Methodology:

-

Sample Preparation: Gaseous dithis compound is introduced into a gas cell with windows transparent to IR radiation (e.g., KBr or NaCl). For solid-state studies, dithis compound can be condensed at low temperatures or studied under high pressure using a diamond anvil cell.[13][14][15]

-

Spectral Acquisition: An infrared spectrometer passes a beam of IR radiation through the sample. The detector measures the amount of light absorbed at each frequency (wavenumber).

-

Spectral Analysis: The absorption bands in the IR spectrum correspond to specific vibrational modes. In dithis compound, the terminal B-H bonds and bridging B-H bonds show distinct stretching frequencies.

-

Terminal B-H stretches: Appear around 2500-2600 cm⁻¹.[4]

-

Bridging B-H stretches: Appear at lower frequencies, around 1600-2100 cm⁻¹.[4] The presence of these two distinct B-H stretching regions is strong evidence for two different types of hydrogen environments, which is inconsistent with an ethane-like structure where all B-H bonds would be equivalent.[16]

-

Visualizations of Bonding and Discovery Workflow

Diagrams generated using Graphviz provide a clear visual representation of the complex bonding in dithis compound and the logical flow of its scientific discovery.

Caption: Molecular structure of dithis compound (B₂H₆) showing terminal and bridging atoms.

Caption: Formation of MOs for a B-H-B three-center two-electron bond.

Caption: Logical workflow for the discovery of the 3c-2e bond in dithis compound.

Conclusion

The three-center two-electron bond in dithis compound is a fundamental concept that expanded the principles of chemical bonding beyond simple Lewis structures. It elegantly explains the stability of electron-deficient molecules and has been foundational in the chemistry of boranes and other cluster compounds.[5] The elucidation of its structure through a combination of theoretical insight and rigorous experimental verification by techniques such as gas-phase electron diffraction and infrared spectroscopy stands as a testament to the scientific method. For researchers in chemistry and drug development, a thorough understanding of such non-classical bonding is essential for the rational design and synthesis of novel molecular architectures.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. brainly.in [brainly.in]

- 3. scribd.com [scribd.com]

- 4. Dithis compound - Wikipedia [en.wikipedia.org]

- 5. Three-center two-electron bond - Wikipedia [en.wikipedia.org]

- 6. ELEMENTAL CHEMISTRY: Dithis compound Structure and Bonding [elementalchemistry.in]

- 7. m.youtube.com [m.youtube.com]

- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 9. scispace.com [scispace.com]

- 10. [PDF] Electron‐Diffraction Study of Dithis compound and Deuterodithis compound | Semantic Scholar [semanticscholar.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 13. In situ high-pressure study of dithis compound by infrared spectroscopy | Carnegie Science [carnegiescience.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Dithis compound - Molecule of the Month - October 2020 (HTML version) [chm.bris.ac.uk]

Wade's Rules for Predicting Borane Cluster Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Wade's rules, a cornerstone of inorganic cluster chemistry, for predicting the structures of borane clusters. Developed by Kenneth Wade, these rules, also known as Polyhedral Skeletal Electron Pair Theory (PSEPT), offer a powerful method for rationalizing the geometries of electron-deficient this compound compounds and their derivatives, which are of increasing interest in fields such as medicinal chemistry and materials science.[1][2][3] This document will delve into the theoretical underpinnings of Wade's rules, provide detailed methodologies for the synthesis and characterization of key this compound clusters, present quantitative structural data, and explore their applications, particularly in drug development.

Core Principles of Wade's Rules

Boranes, compounds composed of boron and hydrogen, adopt unique three-dimensional polyhedral structures that cannot be explained by simple two-center, two-electron bonding models due to boron's electron deficiency (having only three valence electrons).[1] Wade's rules establish a correlation between the number of skeletal electron pairs (SEPs) available for cluster bonding and the overall geometry of the this compound cage.[3][4]

The application of Wade's rules involves a systematic electron-counting procedure:

-

Determine the Total Number of Valence Electrons (TVE): Sum the valence electrons of all atoms in the cluster. Each boron atom contributes 3 electrons, each carbon atom (in carboranes) contributes 4 electrons, and each hydrogen atom contributes 1 electron. The overall charge of the ion must also be accounted for.[1][5]

-

Calculate the Number of Skeletal Electron Pairs (SEPs): From the TVE, subtract two electrons for each B-H or C-H terminal bond (assuming one per boron or carbon). The remaining electrons are the skeletal electrons. Divide the number of skeletal electrons by two to obtain the number of SEPs.[4]

-

Relate SEPs to the Cluster Structure: The structure of the this compound cluster is then predicted based on the relationship between the number of vertices (n, typically the number of boron atoms) and the number of SEPs.[1][6]

The classification of this compound cluster structures is as follows:

-

Closo- (from the Greek for "cage"): These clusters have a complete, closed polyhedral structure with triangular faces (a deltahedron). They are characterized by having n+1 SEPs.[6]

-

Nido- (from the Latin for "nest"): These clusters have a non-closed structure derived from a closo- polyhedron with one missing vertex. They possess n+2 SEPs.[1]

-

Arachno- (from the Greek for "spider's web"): These clusters are even more open, derived from a closo- polyhedron with two missing vertices. They are characterized by n+3 SEPs.[7][8]

-

Hypho- (from the Greek for "net"): These are the most open clusters, derived from a closo- polyhedron with three missing vertices. They have n+4 SEPs.[5]

The relationship between the number of vertices and the number of skeletal electron pairs dictates the fundamental geometry of the this compound cluster.

Quantitative Data of Representative this compound Clusters

The following table summarizes the key quantitative parameters for several representative this compound clusters, illustrating the application of Wade's rules.

| Formula | Cluster Type | Total Valence Electrons (TVE) | Number of Vertices (n) | Skeletal Electron Pairs (SEP) | Parent Polyhedron | Predicted Geometry |

| [B6H6]2- | Closo | 26 | 6 | 7 | Octahedron | Complete Octahedron |

| B5H9 | Nido | 24 | 5 | 7 | Octahedron | Square Pyramidal |

| B4H10 | Arachno | 22 | 4 | 7 | Octahedron | Butterfly |

| B5H11 | Arachno | 26 | 5 | 8 | Pentagonal Bipyramid | Open structure from pentagonal bipyramid |

| [B9H14]- | Arachno | 41 | 9 | 12 | Tricapped Trigonal Prism | Open structure from tricapped trigonal prism |

| C2B10H12 | Closo | 50 | 12 | 13 | Icosahedron | Complete Icosahedron |

Experimental Protocols for Synthesis and Characterization

The verification of this compound cluster structures predicted by Wade's rules relies on experimental synthesis and characterization. Boranes are typically air- and moisture-sensitive, requiring specialized handling techniques.

Synthesis of Representative this compound Clusters

3.1.1. Synthesis of closo-[B6H6]2-

The synthesis of the closo-hexaborate(2-) anion often starts from the pyrolysis of smaller boranes. A common route involves the thermal decomposition of salts of the octahydrotriborate anion, [B₃H₈]⁻.

-

Reaction: 2 [B₃H₈]⁻ → [B₆H₆]²⁻ + 5 H₂

-

Procedure:

-

A salt of [B₃H₈]⁻, such as Na[B₃H₈], is heated under vacuum or in an inert atmosphere.

-

The temperature is carefully controlled, typically in the range of 150-200 °C.

-

The reaction produces a mixture of this compound products, from which the desired [B₆H₆]²⁻ salt can be isolated.

-

Purification is often achieved by selective precipitation or chromatography.

-

3.1.2. Synthesis of nido-B5H9

Pentathis compound(9) can be synthesized by the pyrolysis of dithis compound (B8814927) (B₂H₆).

-

Reaction: 5 B₂H₆ → 2 B₅H₉ + 6 H₂

-

Procedure:

-

Dithis compound gas is passed through a hot tube reactor at a temperature of approximately 200-250 °C.

-

The reaction products are then passed through a series of cold traps to separate B₅H₉ from unreacted B₂H₆ and other this compound byproducts.

-

B₅H₉ is a volatile, colorless liquid and must be handled with extreme caution due to its toxicity and pyrophoric nature.

-

3.1.3. Synthesis of arachno-B4H10

Tetrathis compound(10) can be prepared by the hydrolysis of magnesium boride or through the reduction of boron halides.[9] A common laboratory-scale synthesis involves the reaction of a triborate salt with an acid.[9]

-

Reaction: 2 [B₃H₈]⁻ + 2 H⁺ → B₄H₁₀ + B₂H₆

-

Procedure:

-

A salt of the octahydrotriborate anion, such as Na[B₃H₈], is treated with a strong acid, like polyphosphoric acid, at low temperatures.

-

The volatile products, B₄H₁₀ and B₂H₆, are collected in a vacuum line.

-

Fractional condensation is used to separate the B₄H₁₀ from the more volatile B₂H₆.

-

Characterization Techniques

3.2.1. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound clusters, providing accurate bond lengths and angles.[10]

-

Experimental Workflow:

-

Crystal Growth: Single crystals of the this compound compound are grown, often by slow evaporation of a solvent, cooling of a saturated solution, or sublimation. This is a critical and often challenging step.[11]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[10]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the positions of the atoms in the unit cell. The structural model is then refined to obtain precise geometric parameters.[10]

-

References

- 1. fiveable.me [fiveable.me]

- 2. Arachno-carthis compound | Britannica [britannica.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. fiveable.me [fiveable.me]

- 8. difference.wiki [difference.wiki]

- 9. webqc.org [webqc.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

A Technical Guide to the Structural Differences of closo-, nido-, and arachno-Boranes for Researchers and Drug Development Professionals

An in-depth exploration of the core structural distinctions, properties, and applications of polyhedral boron hydrides.

This technical guide provides a comprehensive overview of the structural chemistry of closo-, nido-, and arachno-boranes, classes of polyhedral boron hydride clusters with significant implications for materials science and medicine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique properties and potential applications of these boron clusters.

Core Structural Differences and Wade's Rules

The structural diversity of boranes is elegantly rationalized by the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as Wade's Rules. This theory correlates the number of skeletal electron pairs (SEPs) with the geometry of the borane cluster. The classification into closo-, nido-, and arachno- structures is based on the relationship between the number of boron vertices (n) and the number of SEPs.

-

Closo- boranes (from the Greek for "cage") have a completely closed, polyhedral structure with triangular faces. They are characterized by having n+1 skeletal electron pairs. These structures are the most electronically delocalized and typically the most thermally stable of the three classes.[1] Their general formula is [BnHn]2-.

-

Nido- boranes (from the Latin for "nest") have a more open structure that is derived from a closo- polyhedron by the removal of one vertex. They possess n+2 skeletal electron pairs. The resulting structure resembles a nest, with an open face that makes them more reactive than their closo- counterparts.[1][2] Their general formula is BnHn+4.

-

Arachno- boranes (from the Greek for "spider's web") have an even more open structure, derived from a closo- polyhedron by the removal of two vertices.[1] They contain n+3 skeletal electron pairs. Their web-like structure makes them the most reactive and generally the least thermally stable of the three classes.[1] Their general formula is BnHn+6.

The structural relationship between these this compound classes can be visualized as a progression from a closed polyhedron to increasingly open structures, with a corresponding increase in the number of hydrogen atoms to satisfy the bonding requirements of the exposed boron atoms.

Quantitative Data Summary

The structural differences between closo-, nido-, and arachno-boranes are reflected in their geometric parameters and thermodynamic stabilities. The following tables summarize key quantitative data for representative examples of each class.

Table 1: Comparison of Structural Parameters

| This compound Cluster | Type | B-B Bond Lengths (Å) | B-H (terminal) Bond Lengths (Å) | B-H (bridging) Bond Lengths (Å) |

| [B6H6]2- | closo | 1.68 - 1.75[3] | ~1.11 | N/A |

| B5H9 | nido | Apical to Basal: ~1.69Basal to Basal: ~1.80 | Apical: ~1.10Basal: ~1.12 | ~1.35 |

| B4H10 | arachno | Hinge: ~1.71Wingtip to Hinge: ~1.84 | ~1.19 | ~1.33 - 1.43[4] |

Note: Bond lengths can vary depending on the specific crystalline environment and the method of determination (e.g., X-ray diffraction, electron diffraction, or computational modeling).

Table 2: Thermodynamic Stability

| This compound Cluster | Type | Enthalpy of Formation (ΔHf°) (kJ/mol) | Decomposition Temperature |

| [B12H12]2- salts | closo | Highly negative (stable) | High, e.g., [C6mim]2[B12Cl11(O-nPr)] decomposes at 371 °C[5] |

| B5H9 | nido | +73.2 | Decomposes above 150 °C[6] |

| B4H10 | arachno | +66.3 | Thermally unstable at room temperature[1] |

Experimental Protocols

The synthesis and characterization of boranes require specialized techniques due to their air and moisture sensitivity, and in some cases, their toxicity and pyrophoric nature.

Synthesis

Synthesis of a closo-Borane: [B6H6]2-

The synthesis of closo-borane anions often involves the pyrolysis of smaller boranes or their derivatives in the presence of a reducing agent. A common laboratory-scale synthesis of salts of [B6H6]2- can be achieved through the pyrolysis of alkali metal tetrahydroborates.

Protocol Outline:

-

Starting Material: Sodium tetrahydroborate (NaBH4).

-

Reaction Conditions: The NaBH4 is heated under vacuum or in an inert atmosphere at high temperatures (e.g., 500-600 °C).

-

Product Formation: The pyrolysis leads to a mixture of polyhedral this compound anions, including [B6H6]2-.

-

Isolation and Purification: The desired [B6H6]2- salt is separated from the mixture by selective precipitation and recrystallization, often as a tetraalkylammonium salt to enhance solubility in organic solvents for purification.

Synthesis of a nido-Borane: B5H9

Pentathis compound(9) can be synthesized by the pyrolysis of dithis compound (B8814927) (B2H6).[6]

Protocol Outline:

-

Precursor: Dithis compound(B2H6) gas.

-

Apparatus: A hot-cold reactor is typically used, where dithis compound is passed through a heated tube.

-

Reaction Conditions: The dithis compound gas is heated to approximately 200-250 °C.

-

Product Collection: The reaction mixture is passed through a series of cold traps to separate the products based on their volatility. Pentathis compound(9) is collected in a trap maintained at a temperature low enough to condense it (boiling point 58.4 °C).[6]

-

Purification: Further purification is achieved by vacuum distillation.

Synthesis of an arachno-Borane: B4H10

Tetrathis compound(10) can be prepared by the hydrolysis of magnesium boride or by the reaction of smaller boranes.

Protocol Outline:

-

Starting Materials: Magnesium boride (MgB2) and a non-oxidizing acid (e.g., phosphoric acid).

-

Reaction: The acid is slowly added to the magnesium boride under an inert atmosphere.

-

Product Evolution: A mixture of boranes is produced as gases.

-

Separation: The gaseous products are passed through a series of cold traps to fractionally separate the different boranes. Tetrathis compound(10) is collected in a trap at a suitable temperature (boiling point 18 °C).[4]

Characterization

11B Nuclear Magnetic Resonance (NMR) Spectroscopy

11B NMR is a primary tool for the characterization of boranes, providing information on the number of distinct boron environments and their connectivity.

Methodology:

-

Sample Preparation: Due to their reactivity, this compound samples are typically prepared in deuterated solvents under an inert atmosphere in sealed NMR tubes. Quartz NMR tubes are recommended to avoid background boron signals from borosilicate glass.[7]

-

Instrumentation: A high-field NMR spectrometer equipped with a boron-sensitive probe is used.

-

Data Acquisition: Both proton-coupled and -decoupled 11B NMR spectra are acquired. The decoupled spectrum shows a single peak for each unique boron environment, while the coupled spectrum reveals B-H coupling, providing information on the number of attached terminal hydrogen atoms.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure of the this compound cluster.

Single-Crystal X-ray Diffraction

This technique provides definitive structural information, including precise bond lengths and angles.

Methodology:

-

Crystal Growth: Single crystals of suitable quality are grown, often by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.[8] This can be challenging for volatile or unstable boranes.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often at low temperature to prevent degradation.[8]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[9][10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to obtain the atomic coordinates, from which bond lengths, angles, and other geometric parameters are calculated.[10]

Applications in Drug Development

The unique properties of boranes, particularly carboranes (boron clusters containing carbon atoms), have made them attractive scaffolds in drug discovery.[11] Their three-dimensional structure, hydrophobicity, and high stability offer advantages in designing novel therapeutic agents.

Boron Clusters as Enzyme Inhibitors

Carboranes have been successfully employed as pharmacophores to design potent and selective enzyme inhibitors. A notable example is their use in targeting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.

Mechanism of Action:

The general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[12] Carthis compound-based inhibitors are designed with a sulfonamide moiety attached to the carthis compound cage. The bulky and hydrophobic carthis compound cluster can then interact with hydrophobic pockets in the active site, leading to enhanced binding affinity and potentially improved isoform selectivity.[13]

Workflow for Boron Cluster-Based Drug Discovery

The development of drugs incorporating boron clusters follows a similar pipeline to traditional small-molecule drug discovery, but with special considerations for the unique chemistry of boranes.

This workflow highlights the key stages, from initial target identification to the development of a clinical candidate. The synthesis of diverse libraries of boron clusters and their derivatives is a crucial step in the lead generation phase. Subsequent optimization focuses on improving potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Preclinical evaluation involves in vitro and in vivo studies to assess efficacy and safety before advancing to clinical trials.[14]

References

- 1. web.mit.edu [web.mit.edu]

- 2. digital.csic.es [digital.csic.es]

- 3. Tetrathis compound - Wikipedia [en.wikipedia.org]

- 4. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR Protocols [nmr.chem.ucsb.edu]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Single crystal X-ray diffraction // University of Oldenburg [uol.de]

- 10. neutrons2.ornl.gov [neutrons2.ornl.gov]

- 11. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]